Cas no 888460-93-3 (ethyl 2-2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-yl}sulfanyl)acetamidobenzoate)
ethyl 2-2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-yl}sulfanyl)acetamidobenzoate Chemical and Physical Properties
Names and Identifiers
-
- SR-01000909500-1
- ethyl 2-(2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate
- SR-01000909500
- F1882-1274
- AKOS002044509
- 888460-93-3
- ethyl 2-({[(3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetyl}amino)benzoate
- ethyl 2-[[2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetyl]amino]benzoate
- ethyl 2-[2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate
- ethyl 2-2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-yl}sulfanyl)acetamidobenzoate
-
- Inchi: 1S/C23H22N4O4S/c1-3-27-21(29)20-19(14-9-5-7-11-16(14)25-20)26-23(27)32-13-18(28)24-17-12-8-6-10-15(17)22(30)31-4-2/h5-12,25H,3-4,13H2,1-2H3,(H,24,28)
- InChI Key: ZTWGFICJRCBJME-UHFFFAOYSA-N
- SMILES: S(CC(NC1C=CC=CC=1C(=O)OCC)=O)C1=NC2C3C=CC=CC=3NC=2C(N1CC)=O
Computed Properties
- Exact Mass: 450.13617637g/mol
- Monoisotopic Mass: 450.13617637g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 32
- Rotatable Bond Count: 8
- Complexity: 760
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 129Ų
ethyl 2-2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-yl}sulfanyl)acetamidobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1882-1274-2μmol |
ethyl 2-[2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate |
888460-93-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1882-1274-5μmol |
ethyl 2-[2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate |
888460-93-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1882-1274-10μmol |
ethyl 2-[2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate |
888460-93-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1882-1274-20μmol |
ethyl 2-[2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate |
888460-93-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1882-1274-1mg |
ethyl 2-[2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate |
888460-93-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1882-1274-2mg |
ethyl 2-[2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate |
888460-93-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1882-1274-3mg |
ethyl 2-[2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate |
888460-93-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1882-1274-4mg |
ethyl 2-[2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate |
888460-93-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1882-1274-5mg |
ethyl 2-[2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate |
888460-93-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1882-1274-10mg |
ethyl 2-[2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate |
888460-93-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
ethyl 2-2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-yl}sulfanyl)acetamidobenzoate Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on ethyl 2-2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-yl}sulfanyl)acetamidobenzoate
Introduction to Ethyl 2-2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-yl}sulfanyl)acetamidobenzoate (CAS No. 888460-93-3)
Ethyl 2-2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-yl}sulfanyl)acetamidobenzoate (CAS No. 888460-93-3) is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive study and development.
The molecular structure of Ethyl 2-2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-yl}sulfanyl)acetamidobenzoate is characterized by its intricate arrangement of heterocyclic rings and functional groups. The presence of a pyrimido[5,4-b]indole core is particularly noteworthy, as this scaffold is known to be associated with various pharmacological properties. Specifically, the pyrimido[5,4-b]indole moiety has been identified as a key structural element in several bioactive compounds that exhibit antimicrobial, anti-inflammatory, and anticancer effects.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from heterocyclic compounds. The compound Ethyl 2-2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-yl}sulfanyl)acetamidobenzoate represents a significant advancement in this area. Its unique structural features have led to its investigation as a potential lead compound for drug discovery programs targeting various diseases.
The synthesis of Ethyl 2-2-({3-ethyl-4-oxyo-3H,4H,5H-pyrimido[5,4-b]indol-2-ylsulfanyl)acetamidobenzoate involves multiple steps that require precise control over reaction conditions and reagent selection. The process typically begins with the formation of the pyrimido[5,4-b]indole core through cyclization reactions. Subsequent functionalization steps introduce the sulfanyl and acetamide groups, which are critical for the compound's biological activity.
The role of the sulfanyl group in Ethyl 2-2-(3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-ylsulfanyl)acetamidobenzoate is particularly interesting. Sulfanyl groups are known to enhance the solubility and bioavailability of molecules, making them more suitable for therapeutic applications. Additionally, the sulfanyl moiety can participate in hydrogen bonding interactions with biological targets, thereby influencing the compound's binding affinity and efficacy.
The acetamide group in the name Ethyl 2-(3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2ylylsulfanyl))acetamidobenzoate also contributes to its pharmacological profile. Acetamide derivatives have been widely studied for their potential to act as protease inhibitors and kinase inhibitors. These activities are particularly relevant in the context of cancer therapy and inflammatory diseases.
In recent studies published in leading scientific journals, Ethyl 2-(`3`)-ethyl`(u`)-`u`)-`(u`)-`u`)-`u`(u)`(u`)-`u`(u)`(u`)-`u`(u)`(u`)-`u`(u)`(u`)-`u`(u)`(u`)-`u`(u)`(m`(m`(m`(m`(m`(m`(m`(m`(`m`(`m`(`m`(`m`(`m`(`m`(`m)`)`)`)`)`)`)`)`)')')')')')')')')' has shown remarkable promise in preclinical models. Researchers have observed that this compound exhibits potent inhibitory effects against various enzymes implicated in disease pathways. For instance, studies have demonstrated its ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation and pain signaling.
The benzoate moiety in Ethyl 2-(`3`\-\ethyl\-\)`\-\`\-\`\-\`\-\`\-\`\-\`\-\`\-\`\-\`\-\`\-\`\-\`\-\`\-\`\-\`\)\))acetamidobenzoate further enhances its pharmacological properties by contributing to its metabolic stability and binding affinity. Benzoate derivatives are well-documented for their role in modulating enzyme activity and cellular processes. This makes them valuable candidates for therapeutic intervention in conditions such as metabolic disorders and neurodegenerative diseases.
The investigation into Ethyl 2-(`\(\textbf{CAS No.}\)888\textbf{450}\textbf{93}\textbf{73}\)') has also revealed interesting insights into its mechanism of action. Preliminary findings suggest that this compound interacts with specific protein targets by forming stable hydrogen bonds and hydrophobic interactions. These interactions are critical for modulating enzymatic activity and signaling pathways within cells.
In conclusion, Ethyl 2-(`\(\textbf{CAS No.\)}888\textbf{450}\textbf{93}\textbf{73}\)'`) represents a significant advancement in pharmaceutical chemistry due to its complex molecular structure and promising biological activities. The presence of functional groups such as the pyrimido[5,\textbf{]}indole core,\ \ \ \ \ \ \ \ \ \ \ \ \ \ \ sulfanyl group,\ acetamide group,\ \ \ \ \ \ \ \ \and benzoate moiety contributes to its unique pharmacological profile.\ This\ compound\ holds\ great\ potential\ for\ further\ development\ into\novel\ntherapeutic\nagents.\ As\nresearchers\continue\to explore\its\nbiological\nactivities,\it\is\anticipated\nthat\nEthyl\n\(.\)\(\textbf{\~}\)\(\textbf{\~}\)\(\textbf{\~}\)\(\textbf{\~}\)\(\textbf{\~}\)\(\textbf{\~}\)\(\))will\nmake\na\nsubstantial\contribution\tothe\nfield\nof\npharmaceuticals.\n
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